![molecular formula C15H9ClIN3O5S B13946915 2-[(2-Chloro-4-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid CAS No. 530128-20-2](/img/structure/B13946915.png)
2-[(2-Chloro-4-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Chloro-4-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid is an organic compound that features a complex structure with multiple functional groups, including chloro, nitro, carbamothioylamino, and iodo substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-4-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of 2-chlorobenzoic acid to form 2-chloro-4-nitrobenzoic acid. This intermediate is then reacted with thiourea to introduce the carbamothioylamino group. Finally, iodination is carried out to introduce the iodo substituent at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-[(2-Chloro-4-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of derivatives depending on the nucleophile used .
科学的研究の応用
2-[(2-Chloro-4-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(2-Chloro-4-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
類似化合物との比較
Similar Compounds
- 2-Chloro-4-nitrobenzoic acid
- 2-Iodo-4-nitrobenzoic acid
- 2-Chloro-5-iodobenzoic acid
Uniqueness
2-[(2-Chloro-4-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and biological activity. The combination of chloro, nitro, carbamothioylamino, and iodo groups makes it a versatile compound for various applications .
特性
CAS番号 |
530128-20-2 |
|---|---|
分子式 |
C15H9ClIN3O5S |
分子量 |
505.7 g/mol |
IUPAC名 |
2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid |
InChI |
InChI=1S/C15H9ClIN3O5S/c16-11-6-8(20(24)25)2-3-9(11)13(21)19-15(26)18-12-4-1-7(17)5-10(12)14(22)23/h1-6H,(H,22,23)(H2,18,19,21,26) |
InChIキー |
RSBVFSGXSDYKEH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13946841.png)

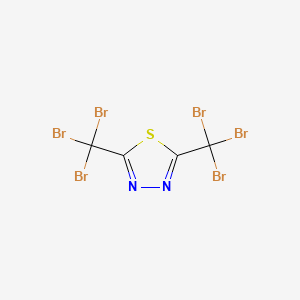

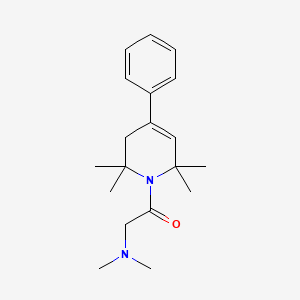
![4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile](/img/structure/B13946879.png)
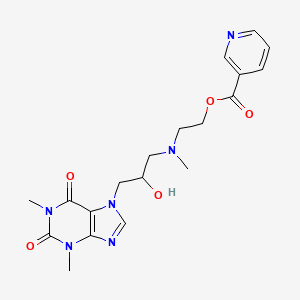
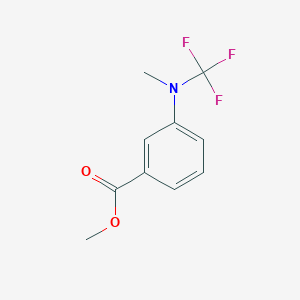

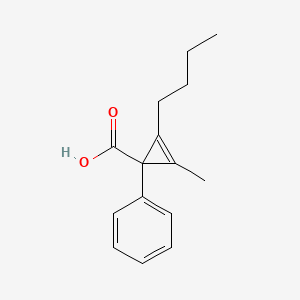


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13946920.png)
